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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

Catalog No.
S635728
CAS No.
32726-14-0
M.F
C4H9NO3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

CAS Number

32726-14-0

Product Name

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

IUPAC Name

2-amino-3-methylsulfinylpropanoic acid

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

ZZLHPCSGGOGHFW-UHFFFAOYSA-N

SMILES

CS(=O)CC(C(=O)O)N

Synonyms

kale anemia factor, methiin, methiin, (DL-Ala)-isomer, methiin, (L-Ala)-(R)-isomer, methiin, (L-Ala)-(S)-isomer, methiin, (L-Ala)-isomer, S-methyl-L-cysteinesulfoxide, S-methylcysteine sulfoxide

Canonical SMILES

CS(=O)CC(C(=O)O)N

Isomeric SMILES

C[S@](=O)C[C@@H](C(=O)O)N

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is a derivative of L-alanine, an α-amino acid that plays a critical role in protein synthesis. This compound features a methylsulfinyl group attached to the beta carbon of the alanine backbone, distinguishing it from standard L-alanine. The presence of the methylsulfinyl group imparts unique chemical properties and potential biological activities to this compound.

L-Alanine itself is characterized by its simple structure, consisting of an amine group (-NH2), a carboxylic acid group (-COOH), and a methyl side chain (-CH3) attached to the α-carbon. The addition of the methylsulfinyl group introduces sulfur into the structure, which can influence its reactivity and interactions with biological molecules .

  • Research suggests that methiin might have antioxidant, anti-diabetic, and cholesterol-lowering properties [, ].
  • The exact mechanisms by which it exerts these effects are still being explored.
  • One hypothesis is that methiin's breakdown products may influence cellular processes related to blood sugar control and fat metabolism [].
  • There is currently limited information on the safety profile of isolated methiin.
  • As a precaution, handling unknown compounds requires following general laboratory safety guidelines.

Future Research

  • Further research is needed to fully understand the biological effects, potential health benefits, and safety profile of methiin.

Biological Activities and Potential Therapeutic Effects

Studies suggest Methiin possesses various biological activities with potential therapeutic implications. These include:

  • Antioxidant properties: Methiin exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various diseases [].
  • Anti-inflammatory properties: Research indicates Methiin may suppress inflammatory pathways, suggesting its potential application in inflammatory conditions like arthritis [].
  • Anticancer properties: Studies have shown Methiin may induce cancer cell death and inhibit cancer cell proliferation, warranting further investigation for its potential role in cancer therapy [].
  • Antimicrobial properties: Methiin demonstrates antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing novel antimicrobial agents [].
Typical for amino acids and sulfoxides. Key reactions include:

  • Oxidation: The methylsulfinyl group can be oxidized to form a sulfone, which alters its reactivity and potential interactions with other molecules.
  • Reductive Amination: Similar to L-alanine, it can participate in reductive amination processes where it reacts with carbonyl compounds to form amines .
  • Transamination: This compound can act as an amino donor in transamination reactions, facilitating the transfer of the amino group to keto acids .

  • Metabolic Pathways: It may participate in metabolic pathways similar to L-alanine, including gluconeogenesis and the glucose-alanine cycle, which are vital for energy metabolism in mammals .
  • Antioxidant Properties: Compounds containing sulfoxide groups often exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
  • Neuroprotective Effects: Some derivatives of alanine are being studied for their neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases .

The synthesis of L-Alanine, 3-[(S)-methylsulfinyl]- can be approached through several methods:

  • Chemical Synthesis:
    • Starting from L-alanine, the introduction of the methylsulfinyl group can be achieved through oxidation reactions involving sulfides or sulfoxides.
    • A common method involves reacting L-alanine with dimethyl sulfoxide under acidic conditions to facilitate the formation of the sulfoxide derivative.
  • Biotechnological Approaches:
    • Fermentation processes using specific strains of bacteria may also yield this compound as a metabolic byproduct when utilizing sulfur-containing substrates .

L-Alanine, 3-[(S)-methylsulfinyl]- has several potential applications:

  • Nutritional Supplement: Due to its role in protein synthesis and metabolism, it may be used as a dietary supplement.
  • Pharmaceutical Intermediates: Its unique structure could serve as a building block for synthesizing more complex pharmaceutical compounds.
  • Research Tool: It might be used in biochemical research to study metabolic pathways involving sulfur-containing amino acids .

Interaction studies involving L-Alanine, 3-[(S)-methylsulfinyl]- focus on its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition: Investigations into how this compound affects enzymes involved in amino acid metabolism could reveal its potential as an inhibitor or modulator.
  • Binding Studies: Research may also explore how it binds to proteins or other biomolecules, influencing their function or stability .

Several compounds share structural similarities with L-Alanine, 3-[(S)-methylsulfinyl]- that highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
L-AlanineBasic α-amino acidNo sulfur; simplest amino acid
3-Sulfino-L-alanineContains a sulfinic acid groupMore reactive due to sulfonic acid
S-Methyl-L-cysteineContains a thiol (-SH) groupMore reactive; involved in disulfide bonds
CysteineContains a thiol and isomeric formEssential amino acid; forms disulfide bonds

L-Alanine, 3-[(S)-methylsulfinyl]- is unique due to its specific methylsulfinyl substituent that affects its reactivity and potential biological roles compared to other similar compounds

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

151.03031432 g/mol

Monoisotopic Mass

151.03031432 g/mol

Heavy Atom Count

9

Melting Point

163 °C

Other CAS

32726-14-0

Dates

Last modified: 08-15-2023

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